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molecular formula C11H10FIN2O2 B8598658 Methyl 2-(7-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propanoate

Methyl 2-(7-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propanoate

Cat. No. B8598658
M. Wt: 348.11 g/mol
InChI Key: QOQFUPPVFLILMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163021B2

Procedure details

Prepared according to the method described for Preparation 45 using 2-bromo-propionic acid methyl ester and 7-fluoro-3-iodo-pyrrolo[3,2-c]pyridine (Preparation 61). Purified using silica gel column chromatography eluting with 0-5% MeOH in DCM.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])[CH:4](Br)[CH3:5].[F:8][C:9]1[C:10]2[NH:17][CH:16]=[C:15]([I:18])[C:11]=2[CH:12]=[N:13][CH:14]=1>>[F:8][C:9]1[C:10]2[N:17]([CH:4]([CH3:5])[C:3]([O:2][CH3:1])=[O:7])[CH:16]=[C:15]([I:18])[C:11]=2[CH:12]=[N:13][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C2=C(C=NC1)C(=CN2)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
CUSTOM
Type
CUSTOM
Details
Purified
WASH
Type
WASH
Details
eluting with 0-5% MeOH in DCM

Outcomes

Product
Name
Type
Smiles
FC=1C2=C(C=NC1)C(=CN2C(C(=O)OC)C)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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